2-(3-Fluoro-4-methylphenyl)butanoic acid
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Overview
Description
2-(3-Fluoro-4-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H13FO2. It is a derivative of butanoic acid, where the butyl group is substituted with a 3-fluoro-4-methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methylphenyl)butanoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methylphenyl)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-(3-Fluoro-4-methylphenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses and pharmacological properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluoro-3-methylphenyl)butanoic acid
- 2-Fluoro-4-methylphenylacetic acid
- 3-Fluoro-4-methylbenzoic acid
Uniqueness
2-(3-Fluoro-4-methylphenyl)butanoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H13FO2 |
---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
2-(3-fluoro-4-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H13FO2/c1-3-9(11(13)14)8-5-4-7(2)10(12)6-8/h4-6,9H,3H2,1-2H3,(H,13,14) |
InChI Key |
ZBESEAHTRXECJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C)F)C(=O)O |
Origin of Product |
United States |
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